(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
The compound (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a structurally complex benzothiazole-dioxine hybrid. Its core consists of a benzo[d]thiazole scaffold fused with a 1,4-benzodioxine moiety, substituted with an acetamido group at position 6 and a 2-methoxyethyl chain at position 3 of the thiazole ring.
These compounds are typically explored for pharmacological activities, including kinase inhibition and antitumor properties .
Propriétés
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-13(25)22-14-7-8-15-19(11-14)30-21(24(15)9-10-27-2)23-20(26)18-12-28-16-5-3-4-6-17(16)29-18/h3-8,11,18H,9-10,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFAHBBTQLGGGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3COC4=CC=CC=C4O3)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Analogues in the Benzothiazole-Carboxamide Family
highlights N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide derivatives, which share the benzothiazole-carboxamide backbone but lack the 1,4-dioxine ring. Key differences include:
- Substituent Diversity : Analogs like 4g (4-chlorophenyl) and 4h (2,6-difluorophenyl) exhibit halogenated aryl groups, enhancing lipophilicity and target binding compared to the methoxyethyl and acetamido groups in the target compound .
- Synthetic Yields: Yields for these derivatives range from 37% to 70%, dependent on substituent steric effects and reaction conditions (e.g., ethanol reflux) .
Table 1: Comparison of Benzothiazole-Carboxamide Derivatives
Thiazolo-Pyrimidine Derivatives
describes thiazolo-pyrimidines (e.g., 11a and 11b ) with fused heterocyclic systems. Key distinctions:
- Bioactivity Clues: While bioactivity data are absent in , similar pyrimidine derivatives are known for antimicrobial and anticancer activities due to their planar structure and hydrogen-bonding capacity .
Table 2: Thiazolo-Pyrimidine vs. Target Compound
| Feature | Thiazolo-Pyrimidine (11a) | Target Compound |
|---|---|---|
| Core Structure | Thiazolo[3,2-a]pyrimidine | Benzo[d]thiazole-1,4-dioxine |
| Key Substituents | 2,4,6-Trimethylbenzylidene (11a) | 6-Acetamido, 3-(2-methoxyethyl) |
| IR Peaks | 2219 cm⁻¹ (CN), 1718 cm⁻¹ (CO) | Expected: ~1650–1700 cm⁻¹ (C=O, C=N) |
| Synthetic Yield | 68% (11a) | Not reported |
Thiadiazole Hybrids with Anticancer Potential
and focus on thiadiazole-containing benzothiazoles, such as 6d and 4.1 , which exhibit VEGFR-2 inhibition and antitumor activity. Comparisons include:
- Pharmacophore Design : Compound 6d incorporates a nitro group at position 6 of the benzothiazole ring, enhancing electron-withdrawing effects and kinase binding affinity. In contrast, the target compound’s acetamido group may favor hydrogen bonding with target proteins .
- Synthetic Complexity : Thiadiazole derivatives require multi-step syntheses (e.g., thiourea cyclization in ), whereas the target compound’s synthesis likely involves imine formation and acetamido substitution .
Table 3: Thiadiazole Hybrids vs. Target Compound
| Parameter | N-(6-Nitrobenzo[d]thiazol-2-yl)-... (6d) | Target Compound |
|---|---|---|
| Key Functional Groups | Nitro, thiadiazole-thioacetamide | Acetamido, methoxyethyl, dioxine |
| Bioactivity | VEGFR-2 inhibition (IC₅₀: 0.89 µM) | Not reported (predicted kinase inhibition) |
| Molecular Weight | ~450–500 g/mol | Estimated ~450–500 g/mol |
Thioacetamide and Cyclization Byproducts
discusses N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1), highlighting:
- Cyclization Pathways : Sulfuric acid-mediated cyclization yields thiadiazole rings, contrasting with the target compound’s imine-based cyclization .
- Spectroscopic Validation : 4.1 ’s IR (1670 cm⁻¹ for C=O) and NMR (δ 1.91 for CH₃) data provide benchmarks for acetamido-group characterization in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
